molecular formula C20H23N3O2 B2614137 1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea CAS No. 2034563-45-4

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea

Cat. No. B2614137
CAS RN: 2034563-45-4
M. Wt: 337.423
InChI Key: VRTLDTYIINTMJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzofuran-2-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea is a synthetic compound that belongs to the class of urea derivatives. It is commonly known as 'BFEU' and has gained significant attention in the field of scientific research due to its potential applications in various fields. BFEU has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : Phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid were synthesized, exhibiting notable in vitro antioxidant and antibacterial activity. Compounds showed chelating ability with Fe+2 ions and scavenging activity with DPPH free radicals, alongside equipotency to ampicillin against certain bacteria (Shankerrao, Bodke, & Mety, 2013).

  • Regioselective Reactions : Study on regioselective reactions of N-(carboxyalkyl)ureas and N-(aminoethyl)ureas with glyoxal and 1,2-dioxo-1,2-diphenylethane, revealing the impact of reactant structure on reaction regioselectivity. This led to the synthesis of 2,6-di-substituted glycolurils confirmed by X-ray diffraction (Kravchenko et al., 2014).

  • Bioconjugation Impacts : Investigation into the impacts of 1-(3-Dimethylaminopropyl)-3-ethylurea (EDU) on circular dichroism measurements, demonstrating potential errors in interpreting structural changes due to EDU's absorption profile. This study highlights the importance of accounting for EDU concentration in spectropolarimetric analyses to avoid misinterpretation of α-helical character loss (Kubilius, 2018).

  • Substitutes for Arylsulfonyl Isocyanates : Dimethylaminopyridinium carbamoylides were designed as safer, non-hazardous substitutes for arylsulfonyl isocyanates, commonly used in the production of arylsulfonyl carbamates and ureas. These new compounds avoid the use of toxic and dangerous chemicals like phosgene (Sa̧czewski, Kornicka, & Brzozowski, 2006).

  • Antimicrobial Screening of Benzofuran Aryl Ureas and Carbamates : Synthesis and characterization of benzofuran aryl ureas and carbamates, highlighting their antimicrobial properties. This work showcases the potential of benzofuran derivatives in developing new antimicrobial agents (Kumari et al., 2019).

  • Dielectric Properties of Inter-Molecular Compounds : A study on the dielectric properties of an inter-molecular compound of 2-(4-(dimethylamino)benzylideneamino)benzoic acid and urea, demonstrating high dielectric constant and electrical conductivity. This research contributes to the understanding of molecular interactions and their applications in material science (Rai, Singh, & Rai, 2017).

properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-8-4-6-10-16(14)22-20(24)21-13-17(23(2)3)19-12-15-9-5-7-11-18(15)25-19/h4-12,17H,13H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTLDTYIINTMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.